n-Propyl 3-amino-3-phenylpropionate
Description
n-Propyl 3-amino-3-phenylpropionate is an ester derivative featuring a propyl ester group, an amine functional group at the β-position, and a phenyl substituent. The amine and phenyl groups may enhance its polarity and reactivity compared to simpler propyl esters, making it a candidate for specialized synthesis or drug delivery systems .
Properties
CAS No. |
622830-41-5 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propyl 3-amino-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-8-15-12(14)9-11(13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 |
InChI Key |
LNSVFWNJSKUQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
One-Pot Process Technique (Preferred Method)
This method synthesizes n-propyl 3-amino-3-phenylpropionate by reacting benzaldehyde, malonic acid, and ammonium acetate in a solvent, followed by in situ esterification with an esterifying reagent (n-propyl alcohol or equivalent) without isolating intermediates. This method is environmentally friendly, with high selectivity and yield, and reduces operational complexity.
Reaction Scheme
- Step 1: Benzaldehyde + malonic acid + ammonium acetate → 3-amino-3-phenylpropionic acid (in situ)
- Step 2: Direct esterification with n-propyl alcohol (or corresponding esterifying reagent) in the same reaction vessel → this compound
Reaction Conditions and Solvents
- Solvents: Methanol, ethanol, propanol (including n-propyl alcohol), isopropanol, butanol, tert-butanol
- Temperature: Heating to reflux (~50–70 °C) for condensation, followed by esterification at reflux
- Reagents: Thionyl chloride or similar chlorinating agents to facilitate esterification
Example Procedure (Adapted for n-Propyl Ester)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Benzaldehyde (10 g), malonic acid (9.3 g), ammonium acetate (18.2 g), n-propyl alcohol (50 mL) | Heat mixture to 50 °C, add benzaldehyde dropwise, reflux to form amino acid intermediate | Intermediate formed in situ |
| 2 | Add thionyl chloride (40 g) dropwise at 10 °C, reflux 16 h | Esterification with n-propyl alcohol, removal of water/alcohol by distillation | Crude ester obtained |
| 3 | Workup with dichloromethane and NaOH to pH 6–7, separate organic layer, concentrate | Purification by extraction | Yield ~78%, purity ~98% (HPLC) |
Note: The above example is adapted from ethyl ester synthesis patent data and modified for n-propyl alcohol as solvent and esterifying agent.
Spectroscopic Data (Indicative)
- ^1H NMR (400 MHz, CDCl3): Aromatic protons 7.29–7.17 ppm (multiplet, 5H), methine proton ~4.3 ppm (triplet, 1H), methylene protons ~2.6 ppm (doublet, 2H), propyl ester protons ~1.2 ppm (triplet, 3H)
- HPLC purity: 98%
- Yield: 75–80%
Multi-Step Synthesis Method
This classical method involves:
- Synthesis of 3-amino-3-phenylpropionic acid from benzaldehyde, malonic acid, and ammonium acetate.
- Isolation and purification of the acid intermediate.
- Esterification of purified acid with n-propyl alcohol using acid catalysts or chlorinating agents.
Limitations
- Increased operational complexity due to isolation and purification steps.
- Higher waste generation and energy consumption.
- Lower overall efficiency and environmental sustainability compared to one-pot method.
Comparative Analysis of Preparation Methods
| Aspect | One-Pot Process | Multi-Step Process |
|---|---|---|
| Number of reaction vessels | Single | Multiple |
| Isolation of intermediates | Not required | Required |
| Yield | High (75–80%) | Moderate to high, but lower overall due to losses |
| Purity | High (~98%) | High after purification |
| Waste generation | Low | High |
| Energy consumption | Lower | Higher |
| Operational complexity | Low | High |
| Safety | Safer (ambient pressure) | Some routes require high pressure or hazardous catalysts |
| Environmental impact | Favorable | Less favorable |
Summary Table of Key Experimental Conditions for One-Pot Synthesis
| Parameter | Typical Value | Notes |
|---|---|---|
| Solvent | n-Propanol or other alcohols | Solvent acts as esterifying agent |
| Temperature (condensation) | 50 °C | Heating to promote Knoevenagel condensation |
| Temperature (esterification) | Reflux (~70 °C) | Facilitates ester formation |
| Reaction time | 16–17 hours | Ensures completion |
| Reagents | Benzaldehyde, malonic acid, ammonium acetate, thionyl chloride | Thionyl chloride activates esterification |
| Workup | NaOH adjustment to pH 6–7, extraction with dichloromethane | Purifies product |
| Yield | 75–80% | High yield with minimal impurities |
| Purity | ~98% (HPLC) | Suitable for further applications |
Research Findings and Practical Considerations
- The one-pot process technique significantly improves production efficiency by integrating synthesis and esterification steps without intermediate isolation.
- Use of thionyl chloride as an esterification reagent is effective but requires careful handling due to its corrosive nature.
- Selection of alcohol solvent impacts the ester product; n-propyl alcohol yields the target n-propyl ester.
- The method complies with green chemistry principles by reducing energy consumption and waste generation.
- Spectroscopic characterization confirms the structure and purity of the product, with ^1H NMR signals consistent with the expected chemical environment.
Chemical Reactions Analysis
Types of Reactions
n-Propyl 3-amino-3-phenylpropionate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for ester reduction.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium halides (NaX) or alkoxides (RO-).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Propyl 3-amino-3-phenylpropionate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Propyl 3-amino-3-phenylpropionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Insights :
- Amine vs. Amide: The amine group in this compound offers nucleophilic reactivity, unlike the resonance-stabilized amide in N-Propyl Propanamide, which is more hydrolytically stable .
Physical and Thermodynamic Properties
Table 2: Comparative Physical Properties (Representative Data)
Key Insights :
- The phenyl and amine groups in this compound likely increase its boiling point compared to n-Propyl acetate but reduce volatility relative to n-Propyl chloride .
- Solubility is expected to favor polar aprotic solvents (e.g., DMF) due to hydrogen-bonding capacity from the amine group.
Table 3: Application Profiles
Key Insights :
- The amine and phenyl groups in this compound make it suitable for asymmetric synthesis or bioactive molecule development, contrasting with the solvent role of n-Propyl acetate .
- Unlike N-Propyl Propanamide, which is used in stable formulations, the ester group in the target compound may confer hydrolytic lability, useful in prodrug designs .
Key Insights :
- The amine group may pose respiratory or dermal irritation risks, akin to other amino esters .
- Environmental persistence is likely lower than chlorinated analogs (e.g., n-Propyl chloride) due to ester hydrolysis .
Q & A
Basic Research: What safety protocols should be followed when handling n-Propyl 3-amino-3-phenylpropionate in laboratory settings?
Methodological Answer:
- Engineering Controls: Conduct experiments in a fume hood to minimize inhalation exposure. Ensure proper ventilation and use spill containment measures .
- Personal Protective Equipment (PPE): Wear nitrile gloves (inspected for integrity before use), safety goggles, and a lab coat. Gloves must be removed without touching outer surfaces to prevent contamination .
- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Document incidents using standardized lab safety reporting templates .
Basic Research: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Compare retention times against synthetic standards .
- Spectroscopy: Employ H and C NMR to confirm the propyl ester and phenyl group positions. Mass spectrometry (ESI-MS or MALDI-MS) can verify molecular weight (e.g., using n-propyl alcohol as a denaturant in sample preparation) .
- Crystallography: Single-crystal X-ray diffraction may resolve ambiguities in stereochemistry for derivatives .
Advanced Research: How can molecular dynamics (MD) simulations guide the design of this compound derivatives for target-specific interactions?
Methodological Answer:
- Model System Design: Use software like GROMACS or AMBER to simulate interactions between the propyl linker and target enzymes (e.g., hybrid molecules with NADPH-like scaffolds). Reference the hybrid ligand design in , where a propyl linker enhanced cofactor-substrate binding .
- Parameter Optimization: Adjust force fields to account for the flexibility of the propyl group and phenyl ring π-stacking. Validate simulations with experimental binding assays (e.g., SPR or ITC) .
Advanced Research: How can researchers resolve contradictions in enzyme inhibition data involving n-propyl derivatives?
Methodological Answer:
- Kinetic Profiling: Conduct steady-state enzyme assays (e.g., lactate dehydrogenase inhibition studies, as in ) to determine and under varying substrate concentrations. Use N-Propyl Oxamate as a methodological control .
- Selectivity Screening: Perform kinase inhibition assays (≥247 kinases) to identify off-target effects, as demonstrated for C5”-n-propyl cyclitol derivatives in . Statistical analysis (ANOVA, p<0.05) can differentiate significant outliers .
- Structural Validation: Co-crystallize the compound with its target enzyme to resolve binding ambiguities .
Basic Research: What synthetic strategies optimize the yield of this compound?
Methodological Answer:
- Esterification: React 3-amino-3-phenylpropionic acid with n-propanol under acid catalysis (e.g., HSO). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification: Use column chromatography (silica gel, gradient elution) to isolate the product. Recrystallization in n-propyl alcohol/water mixtures improves purity .
- Yield Maximization: Optimize temperature (60–80°C) and molar ratios (1:1.2 acid:alcohol) to minimize side reactions like transesterification .
Advanced Research: How does the n-propyl group influence the pharmacodynamics of structurally related enzyme inhibitors?
Methodological Answer:
- Structure-Activity Relationship (SAR): Compare inhibitory potency of n-propyl vs. shorter alkyl chains (e.g., methyl, ethyl) using IC assays. For example, showed that n-propyl substitution in cyclitol derivatives enhanced selectivity for RSK1/2 kinases .
- Solubility Studies: Measure logP values (shake-flask method) to assess how the n-propyl group affects hydrophobicity and membrane permeability .
- Metabolic Stability: Incubate the compound with liver microsomes and quantify degradation via LC-MS to evaluate metabolic resistance conferred by the propyl group .
Basic Research: What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?
Methodological Answer:
- Dose-Response Curves: Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC values. Use ANOVA with post-hoc tests (e.g., Duncan’s test) for multi-group comparisons, as in .
- Outlier Detection: Apply Grubbs’ test or ROUT method (Q=1%) to identify and exclude anomalous data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
